molecular formula C15H11NO3 B12127266 p-Anisic acid, 4-cyanophenyl ester CAS No. 74471-18-4

p-Anisic acid, 4-cyanophenyl ester

Cat. No.: B12127266
CAS No.: 74471-18-4
M. Wt: 253.25 g/mol
InChI Key: FUEVOZVWRDBZFY-UHFFFAOYSA-N
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Description

p-Anisic acid, 4-cyanophenyl ester: is an organic compound with the molecular formula C15H11NO3. It is a derivative of p-anisic acid, where the hydrogen atom at the para position of the benzene ring is replaced by a cyanophenyl ester group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-anisic acid, 4-cyanophenyl ester typically involves the esterification of p-anisic acid with 4-cyanophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: p-Anisic acid, 4-cyanophenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Anisic acid, 4-cyanophenyl ester is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of esterification and hydrolysis reactions .

Biology: In biological research, this compound is used to study the effects of ester derivatives on cellular processes. It has been shown to promote keratinocyte growth at moderate concentrations .

Medicine: It is used in the development of bioactive (co)oligoesters for controlled release of therapeutic agents .

Industry: This compound is utilized in the cosmetic industry as a component of delivery systems for active ingredients. It is also used in the production of polymers and other materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: p-Anisic acid, 4-cyanophenyl ester is unique due to the presence of both the methoxy and cyanophenyl ester groups. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific interactions with biological targets. Compared to other anisic acid derivatives, it offers a broader range of applications in various fields .

Properties

CAS No.

74471-18-4

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

(4-cyanophenyl) 4-methoxybenzoate

InChI

InChI=1S/C15H11NO3/c1-18-13-8-4-12(5-9-13)15(17)19-14-6-2-11(10-16)3-7-14/h2-9H,1H3

InChI Key

FUEVOZVWRDBZFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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